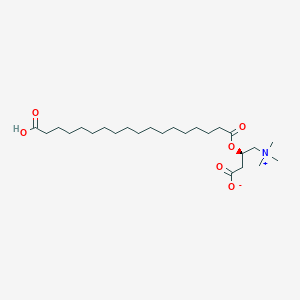
GLYPHOSATE-(PHOSPHONOMETHYL-2-14C) SODIUM SALT
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GLYPHOSATE-(PHOSPHONOMETHYL-2-14C) SODIUM SALT is a radiolabeled derivative of glyphosate, a widely used herbicide. This compound is specifically labeled with carbon-14, a radioactive isotope, which allows for tracing and studying its behavior in various environments and biological systems. The sodium salt form enhances its solubility in water, making it easier to handle in experimental settings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of GLYPHOSATE-(PHOSPHONOMETHYL-2-14C) SODIUM SALT involves the incorporation of carbon-14 into the glyphosate molecule. The general synthetic route includes the following steps:
Preparation of Carbon-14 Labeled Intermediate: The process begins with the synthesis of a carbon-14 labeled intermediate, such as carbon-14 labeled formaldehyde.
Condensation Reaction: The labeled intermediate undergoes a condensation reaction with glycine to form N-(phosphonomethyl)glycine.
Formation of Sodium Salt: The final step involves neutralizing the product with sodium hydroxide to form the sodium salt of GLYPHOSATE-(PHOSPHONOMETHYL-2-14C).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
GLYPHOSATE-(PHOSPHONOMETHYL-2-14C) SODIUM SALT undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different by-products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The sodium ion can be replaced by other cations in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various metal salts for ion exchange.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphonic acid derivatives, while substitution reactions can produce various metal salts of the compound.
科学的研究の応用
GLYPHOSATE-(PHOSPHONOMETHYL-2-14C) SODIUM SALT is used extensively in scientific research due to its radiolabeled nature. Some of its applications include:
Environmental Studies: Tracking the movement and degradation of glyphosate in soil and water.
Biological Research: Studying the uptake, distribution, and metabolism of glyphosate in plants and animals.
Medical Research: Investigating the potential effects of glyphosate exposure on human health.
Industrial Applications: Used in the development and testing of new herbicidal formulations.
作用機序
The mechanism of action of GLYPHOSATE-(PHOSPHONOMETHYL-2-14C) SODIUM SALT is similar to that of glyphosate. It inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is essential for the synthesis of aromatic amino acids in plants. By blocking this pathway, the compound effectively kills weeds and other unwanted vegetation. The radiolabeled carbon-14 allows researchers to trace the compound’s interaction with the enzyme and other molecular targets.
類似化合物との比較
GLYPHOSATE-(PHOSPHONOMETHYL-2-14C) SODIUM SALT is unique due to its radiolabeled nature, which distinguishes it from other glyphosate derivatives. Similar compounds include:
GLYPHOSATE-(PHOSPHONOMETHYL-2-13C) SODIUM SALT: Labeled with carbon-13 instead of carbon-14.
GLYPHOSATE-(PHOSPHONOMETHYL-2-15N) SODIUM SALT: Labeled with nitrogen-15.
GLYPHOSATE-(PHOSPHONOMETHYL-2-13C, 15N) SODIUM SALT: Dual-labeled with both carbon-13 and nitrogen-15.
These compounds are used for different types of tracing studies, depending on the specific requirements of the research.
特性
CAS番号 |
130538-98-6 |
|---|---|
分子式 |
C7H18N2Na2O13P3 * |
分子量 |
479.142243 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B1148164.png)





